2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound is a cyclopenta[b]thiophene derivative with a 1,3-dioxoisoindolin-2-yl acetamido substituent at position 2 and a carboxamide group at position 3 (Fig. 1). The carboxamide group enhances solubility and hydrogen-bonding capacity, which may influence biological activity or crystallization behavior .
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c19-15(23)14-11-6-3-7-12(11)26-16(14)20-13(22)8-21-17(24)9-4-1-2-5-10(9)18(21)25/h1-2,4-5H,3,6-8H2,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKUEIKWLSPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate acylating agent to introduce the acetamido group. The cyclopenta[b]thiophene ring is subsequently formed through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for functional group variations, ring size, and reported applications:
Structural Analogs with Cyclopenta[b]thiophene Core
Notes:
- 1,3-Dioxoisoindolinyl vs. Tetrahydrofuran : The former increases rigidity and dipole interactions, favoring crystallinity, while the latter improves solubility .
- Carboxamide vs. Ester : Carboxamide enhances hydrogen-bonding capacity (critical for protein binding) compared to ester derivatives .
Ring-Expanded Analogs
Notes:
- Larger rings (e.g., cyclohepta[b]thiophene) reduce π-π stacking efficiency but may improve membrane permeability in drug design .
Functional Group Variations in Thioureido Derivatives
- Phenylthioureido Group : Demonstrated antifungal activity against Candida albicans (MIC: 12.5 µg/mL) and antibacterial activity against Staphylococcus aureus (MIC: 25 µg/mL) .
- 1,3-Dioxoisoindolinyl Group: No direct bioactivity reported, but analogous isoindolinone derivatives show anticancer and anti-inflammatory properties .
Research Findings and Trends
Synthetic Accessibility: The target compound is synthesized via condensation of 2-amino-cyclopenta[b]thiophene-3-carboxamide with 1,3-dioxoisoindoline-2-acetyl chloride, analogous to thioureido derivative preparations . Ester derivatives (e.g., ) require multistep routes involving thienopyrimidine intermediates, complicating scalability.
Crystallography and Hydrogen Bonding :
- Carboxamide derivatives form robust hydrogen-bonding networks (N–H···O and O–H···N motifs), critical for crystal engineering .
- Thioureido analogs exhibit bifurcated hydrogen bonds (N–H···S and N–H···O), stabilizing supramolecular assemblies .
Biological Implications: Antimicrobial Gap: The target compound’s lack of thioureido or nitro groups may limit its efficacy compared to . Drug Design Potential: The 1,3-dioxoisoindolinyl group could be leveraged in protease inhibitors or kinase modulators due to its electron-deficient aromatic system .
Biological Activity
The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound consists of several key functional groups that contribute to its biological activity. The presence of the isoindolinone moiety is significant for its interaction with biological targets, while the cyclopentathiophene core may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. For example, one method involves the reaction of 1,3-dioxoisoindoline derivatives with acetamide under specific conditions to yield the desired product .
Preliminary studies suggest that this compound may exert its biological effects through multiple pathways:
- STAT3 Degradation : It has been shown to function as a potent STAT3 degrader, which is crucial in various cancers. By promoting the degradation of STAT3, it may inhibit cancer cell proliferation and induce apoptosis in gastric cancer cells .
- Antitumor Activity : In vitro assays indicate that the compound demonstrates significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
In Vitro Studies
Research has demonstrated that the compound exhibits:
- Cell Cycle Arrest : Treatment with this compound has been associated with G1 phase arrest in cancer cells, indicating its role in disrupting cell cycle progression .
- Apoptotic Induction : Flow cytometry analyses have revealed increased apoptotic markers in treated cells compared to controls .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Animal models have shown promising results:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size and weight compared to untreated controls .
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, but further studies are necessary to establish long-term safety .
Gastric Cancer
A notable case study involved the use of this compound in a gastric cancer model. The results indicated a significant reduction in tumor volume and improved survival rates among treated subjects compared to those receiving standard chemotherapy .
Other Cancer Types
Further investigations have explored its efficacy against breast and lung cancers. The findings suggest that the compound's mechanism may be broadly applicable across various malignancies due to its ability to modulate key signaling pathways involved in tumorigenesis .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
